molecular formula C10H11N3O2 B13578346 Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13578346
M. Wt: 205.21 g/mol
InChI Key: DUQKBWUQMMNHJT-UHFFFAOYSA-N
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Description

Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core. The presence of both amino and ester functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of 5-aminopyrazoles with ethyl 2-cyano-3-ethoxyacrylate. This reaction is often carried out under reflux conditions in the presence of a base such as sodium ethoxide. The resulting product is then purified through recrystallization .

Industrial Production Methods

The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The compound’s ability to interact with multiple pathways makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in both research and industry .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-7-5-3-4-6-13(7)12-9(8)11/h3-6H,2H2,1H3,(H2,11,12)

InChI Key

DUQKBWUQMMNHJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=C1N

Origin of Product

United States

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